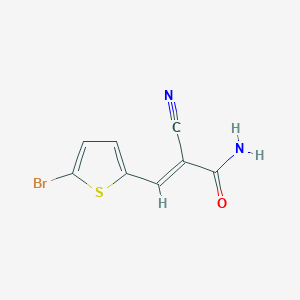

3-(5-bromo-2-thienyl)-2-cyanoacrylamide

Description

3-(5-Bromo-2-thienyl)-2-cyanoacrylamide is a cyanoacrylamide derivative featuring a 5-bromo-substituted thiophene ring at the β-position of the acrylamide backbone.

The bromothienyl group confers unique electronic and steric properties, distinguishing it from phenyl or other heterocyclic analogs. Its applications span medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science, though the evidence emphasizes its role in bioactive compound development .

Properties

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJHCHZYOGNDGZ-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects on molecular weight, spectral signatures, and bioactivity:

Key Observations:

- Electron-Withdrawing Groups : Bromine (Br) and chlorine (Cl) substituents enhance electrophilicity, improving reactivity in Michael addition or nucleophilic substitution reactions .

- Heterocyclic vs. Phenyl Moieties : Thiophene and benzo[b]thiophene analogs exhibit red-shifted UV absorption and improved π-π stacking in biological targets compared to phenyl derivatives .

- Molecular Weight and Solubility : Bulkier substituents (e.g., PROTAC cpd. 6c) reduce aqueous solubility but enhance target binding affinity .

Anticancer and Antimicrobial Activity

- This compound: Demonstrates moderate antiproliferative activity against liver cancer (HepG-2) cells, with IC₅₀ values comparable to vinblastine in bis-cyanoacrylamide derivatives .

- (E)-3-(4-Bromophenyl)-2-cyanoacrylamide (L1): Exhibits significant toxicity in Eobania vermiculata, disrupting liver enzymes (ALT, AST) and mucous secretion pathways at LC₅₀ < 50 ppm .

- Benzo[b]thiophene Analogs : Enhanced activity against multiple myeloma via apoptosis induction, attributed to thiophene’s sulfur atom interacting with cysteine residues in oncoproteins .

Targeted Protein Degradation

- PROTAC cpd. 6c: Achieves >80% degradation of estrogen-related receptor alpha (ERRα) at 30 nM by recruiting E3 ubiquitin ligases, highlighting the role of cyanoacrylamide as a warhead in proteolysis-targeting chimeras (PROTACs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.